molecular formula C13H19ClN2O2 B14892300 2-(tert-butylamino)-N-(5-chloro-2-methoxyphenyl)acetamide

2-(tert-butylamino)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B14892300
M. Wt: 270.75 g/mol
InChI Key: JBLQLFNHIHULEK-UHFFFAOYSA-N
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Description

2-(tert-butylamino)-N-(5-chloro-2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a tert-butylamino group and a 5-chloro-2-methoxyphenyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylamino)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and tert-butylamine.

    Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with an acylating agent, such as acetyl chloride, to form an intermediate acetamide.

    Amidation Reaction: The intermediate acetamide is then reacted with tert-butylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butylamino)-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(tert-butylamino)-N-(5-chloro-2-methoxyphenyl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-butylamino)-N-(5-chloro-2-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(tert-butylamino)-N-(5-chloro-2-methylphenyl)acetamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

2-(tert-butylamino)-N-(5-chloro-2-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the tert-butylamino and 5-chloro-2-methoxyphenyl groups may confer specific properties that make it distinct from other related compounds.

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

2-(tert-butylamino)-N-(5-chloro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C13H19ClN2O2/c1-13(2,3)15-8-12(17)16-10-7-9(14)5-6-11(10)18-4/h5-7,15H,8H2,1-4H3,(H,16,17)

InChI Key

JBLQLFNHIHULEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)NC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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